molecular formula C26H26N4O2S2 B14955064 N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide

N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide

Cat. No.: B14955064
M. Wt: 490.6 g/mol
InChI Key: ZOKOAOGTBKUADD-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide is a complex organic compound featuring a thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require moderate temperatures and the use of catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a microreactor system can be used to optimize reaction conditions and kinetics, allowing for efficient synthesis of the compound . This method is advantageous for scaling up production while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated thiazole derivatives with nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole ring system.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring system can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide is unique due to its dual thiazole ring system and the presence of the propanamido group. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H26N4O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-(propanoylamino)-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide

InChI

InChI=1S/C26H26N4O2S2/c1-5-19(31)27-23-21(17-11-7-15(3)8-12-17)29-25(33-23)26-30-22(18-13-9-16(4)10-14-18)24(34-26)28-20(32)6-2/h7-14H,5-6H2,1-4H3,(H,27,31)(H,28,32)

InChI Key

ZOKOAOGTBKUADD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C(S1)C2=NC(=C(S2)NC(=O)CC)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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